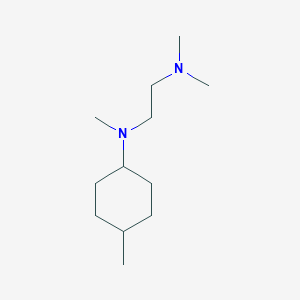
N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide, also known as DMPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, material science, and polymer chemistry. In medicinal chemistry, N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In material science, N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide has been used as a monomer for the synthesis of polymers with unique properties, such as high thermal stability and mechanical strength. In polymer chemistry, N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide has been used as a crosslinking agent for the synthesis of hydrogels with potential applications in drug delivery and tissue engineering.
Wirkmechanismus
The mechanism of action of N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of protein synthesis and DNA replication in cancer cells. N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide has been shown to have low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. In vitro studies have shown that N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide can inhibit the growth of cancer cells without affecting normal cells. N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide has also been shown to have anti-inflammatory and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide is its ease of synthesis and purification, making it readily available for laboratory experiments. However, one of the limitations of N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide is its low solubility in water, which may affect its bioavailability and limit its potential applications in certain fields.
Zukünftige Richtungen
There are several future directions for the research and development of N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide. One potential direction is the synthesis of N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide-based polymers with improved properties for biomedical applications, such as drug delivery and tissue engineering. Another direction is the investigation of the mechanism of action of N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide in cancer cells, which may lead to the development of more effective anticancer agents. Additionally, the development of novel synthesis methods for N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide and its derivatives may further expand its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide involves the reaction of 2,6-dimethylphenyl isocyanate and 4-methoxyphenylacetic acid in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide.
Eigenschaften
IUPAC Name |
(E)-N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-13-5-4-6-14(2)18(13)19-17(20)12-9-15-7-10-16(21-3)11-8-15/h4-12H,1-3H3,(H,19,20)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOXOPCADYTRAJ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

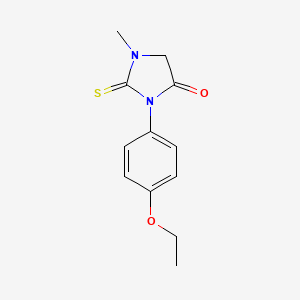

![N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide](/img/structure/B5820017.png)

![methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5820025.png)
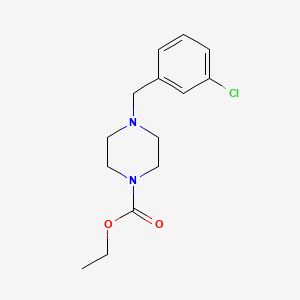
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-nitrophenyl)ethanone](/img/structure/B5820039.png)
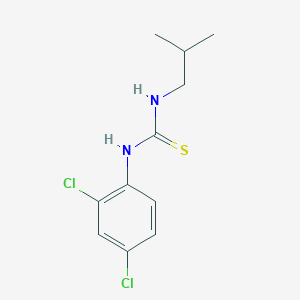
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5820047.png)
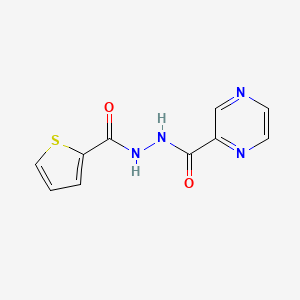
![2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5820061.png)
![5-[(2-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5820067.png)

